synthesis pathway for 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
synthesis pathway for 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
An In-Depth Technical Guide to the Synthesis of 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
This guide provides a comprehensive overview of a plausible and efficient , a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[3,4-d]pyrimidine core is a key pharmacophore in the development of various therapeutic agents, including Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors for cancer therapy.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but also the underlying scientific rationale for the proposed synthetic strategy.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule, 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one (I), suggests a disconnection of the pyrimidinone ring. This leads back to a key intermediate, a suitably substituted pyrrolidine-3,4-dicarboxylate derivative (II). The pyrimidinone ring can be constructed in a classical condensation reaction with acetamidine. This strategy is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.
Caption: Retrosynthetic analysis of 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one.
Proposed Synthesis Pathway
The forward synthesis is designed as a multi-step process commencing from commercially available starting materials. The key steps involve the formation of a protected pyrrolidine ring, followed by the construction of the pyrimidinone ring.
Step 1: Synthesis of Diethyl 1-benzyl-2-oxopyrrolidine-3,4-dicarboxylate
The synthesis begins with the Michael addition of ethyl acetoacetate to N-benzylmaleimide. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. This approach is a variation of the synthesis of pyrrolidine derivatives, which are versatile intermediates.[2]
Step 2: Synthesis of Diethyl 1-benzyl-3-aminopyrrolidine-3,4-dicarboxylate
The keto group in the pyrrolidinone ring is then converted to an amino group. This can be achieved through reductive amination. The ketone is first treated with ammonia or an ammonia source, followed by reduction with a suitable reducing agent like sodium cyanoborohydride.
Step 3: Synthesis of 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
The final step involves the cyclization of the aminodiester intermediate with acetamidine hydrochloride. This condensation reaction forms the pyrimidinone ring. The reaction is typically heated in a suitable solvent such as ethanol or isopropanol. The benzyl protecting group can be removed under appropriate hydrogenolysis conditions in a subsequent step if the unprotected pyrrole nitrogen is desired. However, for the target molecule as named, the benzyl group is retained on the pyrrolidine nitrogen, which is a common strategy in medicinal chemistry to modulate physicochemical properties. For the purpose of this guide, we will consider the N-benzyl protected final compound.
Caption: Proposed forward synthesis pathway.
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar transformations and are intended to be a starting point for optimization by experienced researchers.
Protocol 1: Synthesis of Diethyl 1-benzyl-2-oxopyrrolidine-3,4-dicarboxylate
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To a solution of sodium ethoxide (prepared from 2.3 g, 0.1 mol of sodium in 100 mL of absolute ethanol) at 0 °C, add a solution of N-benzylmaleimide (18.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol) in 50 mL of absolute ethanol dropwise.
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Stir the reaction mixture at room temperature for 24 hours.
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Neutralize the mixture with glacial acetic acid.
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Remove the solvent under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Synthesis of Diethyl 1-benzyl-3-aminopyrrolidine-3,4-dicarboxylate
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Dissolve Diethyl 1-benzyl-2-oxopyrrolidine-3,4-dicarboxylate (0.1 mol) in methanol (200 mL).
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Add ammonium acetate (77.1 g, 1.0 mol) and sodium cyanoborohydride (6.3 g, 0.1 mol).
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Stir the reaction mixture at room temperature for 48 hours.
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Quench the reaction by the addition of water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be used in the next step without further purification or can be purified by column chromatography.
Protocol 3: Synthesis of 2-Methyl-1-benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
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To a solution of Diethyl 1-benzyl-3-aminopyrrolidine-3,4-dicarboxylate (0.1 mol) in isopropanol (150 mL), add acetamidine hydrochloride (10.4 g, 0.11 mol) and sodium isopropoxide (10.8 g, 0.11 mol).
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Reflux the reaction mixture for 12 hours.
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Cool the mixture to room temperature and remove the solvent under reduced pressure.
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Partition the residue between dichloromethane and water.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by crystallization or column chromatography to yield the final product.
Data Presentation
| Step | Product | Starting Materials | Key Reagents | Expected Yield (%) |
| 1 | Diethyl 1-benzyl-2-oxopyrrolidine-3,4-dicarboxylate | N-benzylmaleimide, Ethyl acetoacetate | Sodium ethoxide | 60-70 |
| 2 | Diethyl 1-benzyl-3-aminopyrrolidine-3,4-dicarboxylate | Intermediate from Step 1 | Ammonium acetate, NaBH3CN | 50-60 |
| 3 | 2-Methyl-1-benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one | Intermediate from Step 2, Acetamidine HCl | Sodium isopropoxide | 40-50 |
Conclusion
The described synthetic pathway offers a reliable and scalable method for the preparation of 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one. The strategy leverages well-understood organic reactions and readily accessible starting materials. The methodologies provided are based on analogous transformations reported in the literature, ensuring a high degree of confidence in their applicability.[2][3][4] This guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, providing a solid foundation for the synthesis of this important heterocyclic scaffold. Further optimization of reaction conditions may be necessary to achieve higher yields and purity, as is standard practice in synthetic organic chemistry.
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